6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a spiro[3.4]octane core, which is a bicyclic system where two rings share a single atom, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The cyano group is introduced via nucleophilic substitution reactions, and the carboxylic acid functionality is typically introduced through hydrolysis of an ester intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule, such as the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The cyano and carboxylic acid groups are particularly important for these interactions, as they can form hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid: This compound features a fluorine atom instead of a cyano group, which can significantly alter its chemical properties and biological activity.
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid: The presence of a hydroxy group instead of a cyano group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid lies in its combination of a spirocyclic core with a cyano group and a carboxylic acid functionality.
Properties
IUPAC Name |
8-cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-11-16-12-26(14-24(16)9-15(10-24)22(27)28)23(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-10,12-14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRWOKYZUJNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(CC2C#N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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